trans-4-(Dimethylamino)cyclohexanecarboxylic acid
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Overview
Description
“trans-4-(Dimethylamino)cyclohexanecarboxylic acid”, also known as DMAA, is a synthetic compound. It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17NO2 . Its average mass is 171.237 Da and its monoisotopic mass is 171.125931 Da . For a detailed molecular structure, please refer to specialized chemical databases .Scientific Research Applications
Synthesis and Biological Evaluation
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid and its derivatives have been explored for their potential in synthesizing novel compounds with significant biological activities. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, which include this compound, has shown marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant properties (Martin et al., 1981). This research underscores the compound's utility in developing central nervous system agents.
Modification of Carbonyl Function for Analgesic Properties
The modification of the carbonyl function in analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one, a closely related compound, has been studied. The transformations led to amino alcohols that showed increased potency as analgesics, indicating the compound's significance in enhancing medicinal properties (Lednicer et al., 1981).
Photophysical Studies
Investigations into the photophysical properties of related compounds, like Methyl Red which includes the 4-(dimethylamino) moiety, offer insights into conformer equilibrium and spectral behaviors, contributing to our understanding of photo-induced reactions and molecular dynamics (Mukherjee & Bera, 1998). These studies are pivotal for developing materials with specific optical properties.
Structural Studies in Coordination Chemistry
This compound has also found applications in coordination chemistry, particularly in synthesizing uranyl ion complexes. Its isomeric forms play a crucial role in determining the structural architecture of these complexes, highlighting its utility in designing materials with potential applications in nuclear waste management and catalysis (Thuéry & Harrowfield, 2017).
Polymer Science
In the field of polymer science, the cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid, related to the this compound, influences the properties of polyesters. Studies have shown how isomerism affects the crystalline, liquid-crystalline, and amorphous states of polyesters, indicating the compound's importance in materials science (Kricheldorf & Schwarz, 1987).
Mechanism of Action
Target of Action
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid, also known as Tranexamic acid , primarily targets plasminogen , a protein involved in the breakdown of blood clots .
Mode of Action
This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, the process that prevents blood clots from growing and becoming problematic . This is achieved by acting as a lysine analogue, which allows it to bind to plasminogen and prevent its interaction with fibrin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots . This results in the stabilization of formed clots, preventing excessive bleeding .
Result of Action
The primary result of the action of this compound is the prevention of excessive bleeding . By inhibiting fibrinolysis, it allows blood clots to remain intact longer, providing hemostasis and preventing hemorrhage .
Safety and Hazards
“trans-4-(Dimethylamino)cyclohexanecarboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, wash with plenty of soap and water .
Properties
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUZTWPXWNPFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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